1-Ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Overview
Description
1-Ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.164. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methods and Structural Analysis
Synthesis Techniques
The study by Wiedemann and Grohmann (2009) presents a comprehensive evaluation of historical and new synthesis pathways for dihydropyridine derivatives. They developed a new two-step synthesis for a similarly substituted dihydropyridine using succinyl cyanide, offering insights into the synthesis of compounds like 1-Ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (Wiedemann & Grohmann, 2009).
Crystal Structure Determination
Gao and Long's research (2021) focuses on the crystal growth of a compound related to this compound, providing valuable data on its structure through X-ray diffraction (Gao & Long, 2021).
Pharmacological Potential
Cardiotonic Activity
Mosti et al. (1992) synthesized ethyl or methyl esters of dihydropyridine derivatives and evaluated their cardiotonic activities. Their findings contribute to understanding the potential therapeutic applications of related compounds (Mosti et al., 1992).
Antibacterial Properties
Hirose et al. (1982) and Egawa et al. (1984) explored the synthesis and antibacterial activity of naphthyridine-3-carboxylic acids, similar to the dihydropyridine structure, which may shed light on the antibacterial potential of this compound (Hirose et al., 1982), (Egawa et al., 1984).
Chemical Reactivity and Interactions
Hydrogen Bonding Study
Dobbin et al. (1993) conducted a detailed analysis of hydrogen bonding in dihydropyridine derivatives, which is crucial for understanding the chemical behavior and potential applications of this compound (Dobbin et al., 1993).
Annulation Reactions
Zhu, Lan, and Kwon (2003) reported on a [4 + 2] annulation process involving compounds similar to this compound, contributing to the understanding of its potential in organic synthesis (Zhu et al., 2003).
Mechanism of Action
Target of Action
The primary target of 1-Ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is AP-1 . AP-1 is a transcription factor that regulates gene expression in response to a variety of stimuli, including cytokines, growth factors, stress, and bacterial and viral infections . It plays a key role in cellular processes such as differentiation, proliferation, and apoptosis .
Mode of Action
This compound interacts with its target, AP-1, by blocking its mediated luciferase activity . This implies that it has an anti-inflammatory function .
Biochemical Pathways
The compound affects the AP-1 pathway, which is involved in the regulation of inflammatory responses . By blocking AP-1 mediated luciferase activity, it potentially downregulates the expression of genes involved in inflammation, thereby exerting its anti-inflammatory effects .
Pharmacokinetics
Its solubility in dmso suggests that it may be well-absorbed and distributed in the body
Result of Action
The molecular and cellular effects of this compound’s action are primarily its anti-inflammatory effects . By blocking AP-1 mediated luciferase activity, it may reduce inflammation at the cellular level .
Properties
IUPAC Name |
1-ethyl-6-oxopyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-2-9-5-6(8(11)12)3-4-7(9)10/h3-5H,2H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLSHTUWUNZCOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=CC1=O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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